Product packaging for [(5-Nitro-2-furoyl)amino]acetic acid(Cat. No.:CAS No. 52980-52-6)

[(5-Nitro-2-furoyl)amino]acetic acid

Cat. No.: B1620758
CAS No.: 52980-52-6
M. Wt: 214.13 g/mol
InChI Key: UOFUMXXXRWUIMT-UHFFFAOYSA-N
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Description

Contextualization within Nitrofuran Chemistry and Bioactive Compounds

Nitrofuran derivatives are a class of synthetic compounds characterized by a furan (B31954) ring substituted with a nitro group (-NO2). nih.gov The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com The presence of the electron-withdrawing nitro group, typically at the 5-position, is crucial to the biological activity of these compounds. nih.gov

Historically, nitrofurans have been recognized for their broad-spectrum antimicrobial properties and have been used in various therapeutic applications. researchgate.netmdpi.com The first nitrofuran was described in 1944, and since then, numerous derivatives have been developed and studied for their antibacterial, antifungal, and antiprotozoal activities. mdpi.com The general structure of these compounds allows for diverse substitutions at the 2-position of the furan ring, leading to a wide array of derivatives with varying potency and specificity. mdpi.comnih.gov The furan nucleus is a common scaffold in many biologically active compounds, contributing to their ability to interact with a range of biological receptors. ijabbr.com

The Significance of the 5-Nitro-2-furoyl Moiety in Medicinal Chemistry

The 5-nitro-2-furoyl group, a key component of the title compound, is considered a "warhead" in medicinal chemistry. nih.gov Its mechanism of action is generally understood to involve the enzymatic reduction of the nitro group within target microbial cells. nih.gov Bacterial nitroreductases convert the nitro group into highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates or free radicals, which can then damage bacterial DNA and other critical cellular components. researchgate.netnih.gov

This bioreductive activation makes the 5-nitrofuran moiety a potent pharmacophore for antimicrobial agents. rsc.org Its efficacy has led to its incorporation into several established pharmaceutical drugs. The strategic combination of this moiety with other chemical scaffolds is a common approach in the development of new antibacterial agents, aiming to overcome resistance to existing drugs. nih.gov

Table 1: Examples of Marketed Drugs Containing the 5-Nitrofuran Moiety

Drug NameTherapeutic Use
Nitrofurantoin (B1679001) Antibacterial for urinary tract infections
Furazolidone Antibacterial and antiprotozoal for gastrointestinal infections
Nifuroxazide (B1678864) Intestinal antiseptic
Nitrofurazone Topical antibacterial
Nifurtimox (B1683997) Antiparasitic for Chagas disease

Rationale for Amino Acid Conjugation: The Role of the Acylaminoacetic Acid Scaffold

Conjugating bioactive molecules with amino acids is a well-established strategy in medicinal chemistry aimed at improving the parent molecule's physicochemical and pharmacokinetic properties. nih.govmdpi.com This approach, often termed a "prodrug" strategy, can enhance water solubility, bioavailability, and cellular uptake. nih.gov Amino acids are utilized by living systems as essential building blocks for proteins, and their transporters are present on cell membranes. mdpi.comnih.gov By attaching an amino acid to a drug, it may be possible to hijack these transport systems to facilitate its passage into cells. nih.gov

Scope and Objectives of Academic Research on [(5-Nitro-2-furoyl)amino]acetic Acid

Academic research on this compound and related structures is driven by the goal of discovering novel therapeutic agents. The primary objectives of such research typically encompass several key areas:

Synthesis and Characterization: The initial objective is the chemical synthesis of the target molecule. This involves reacting a derivative of 5-nitro-2-furoic acid with glycine (B1666218) or its ester, followed by purification and structural confirmation using spectroscopic techniques like NMR and IR spectroscopy, and mass spectrometry. researchgate.net The physical properties of the resulting compound, such as melting point and solubility, are then determined. guidechem.comchemicalbook.com

Biological Evaluation: A core objective is to investigate the biological activity of the synthesized compound. Based on the known properties of the 5-nitrofuran moiety, research would focus on in vitro screening against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and potency (e.g., by measuring Minimum Inhibitory Concentration, MIC). researchgate.netnih.gov Studies might also explore activity against other targets, such as mycobacteria or cancer cell lines, given the broad activities of some nitrofuran derivatives. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Research often involves synthesizing a series of related compounds to explore structure-activity relationships. nih.gov For instance, the glycine moiety could be replaced with other amino acids to see how changes in the side chain affect biological activity. The goal is to understand which structural features are essential for the desired effect and to optimize the lead compound for improved potency. researchgate.netnih.gov

Mechanism of Action Studies: To support the hypothesis that the compound acts via the nitrofuran warhead, researchers might conduct mechanistic studies. researchgate.net This could involve molecular docking simulations to predict how the compound binds to bacterial nitroreductase enzymes or experiments to see if its activity is diminished in bacterial strains that lack these enzymes. researchgate.netnih.gov

The overarching aim of this research is to determine if the novel conjugate, this compound, offers any advantages over existing nitrofuran drugs, potentially through enhanced efficacy, a different spectrum of activity, or improved physicochemical properties conferred by the amino acid scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O6 B1620758 [(5-Nitro-2-furoyl)amino]acetic acid CAS No. 52980-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-nitrofuran-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O6/c10-6(11)3-8-7(12)4-1-2-5(15-4)9(13)14/h1-2H,3H2,(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFUMXXXRWUIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366472
Record name [(5-nitro-2-furoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52980-52-6
Record name [(5-nitro-2-furoyl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Nitro 2 Furoyl Amino Acetic Acid and Its Derivatives

Established Synthetic Routes to [(5-Nitro-2-furoyl)amino]acetic Acid and Analogues

The synthesis of this compound and related compounds is primarily anchored in the principles of amide bond formation, leveraging the reactivity of 5-nitro-2-furoic acid and its activated forms.

Utilization of 5-Nitro-2-furoic Acid as a Key Precursor in Amidation and Acylation Reactions

5-Nitro-2-furoic acid stands as a critical starting material for the synthesis of this compound and its analogues. nih.gov The presence of the nitro group makes the furan (B31954) ring susceptible to certain reactions, but the carboxylic acid function provides a reliable handle for synthetic transformations. The most common approach involves the formation of an amide bond through the acylation of an amine.

The direct reaction between a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid group of 5-nitro-2-furoic acid is typically "activated" to facilitate the reaction. A widely used method for this activation is the conversion of the carboxylic acid into a more reactive intermediate. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are employed to activate the 5-nitro-2-furoic acid. mdpi.com The reaction proceeds by adding CDI to the carboxylic acid in a suitable solvent like 1,4-dioxane, which forms a highly reactive acylimidazole intermediate. This intermediate then readily reacts with an incoming amine at room temperature or with gentle heating to form the desired amide. mdpi.comnih.gov

Another common activation strategy is the conversion of 5-nitro-2-furoic acid into its corresponding acyl chloride, 5-Nitro-2-furoyl chloride . sigmaaldrich.com This is a highly reactive electrophile that vigorously reacts with amines to form amides. This method is effective but may require careful control of reaction conditions due to the high reactivity and potential for side reactions.

Table 1: Amidation of 5-Nitro-2-furoic Acid using CDI Activation

Reactant 1Activating AgentReactant 2 (Amine)SolventGeneral ConditionsProduct TypeCitation
5-Nitro-2-furoic acid1,1'-Carbonyldiimidazole (CDI)Primary or Secondary Amine1,4-Dioxane, DMFStir at room temperature, followed by heating5-Nitro-2-furoic acid amide derivative mdpi.comnih.gov

Coupling Reactions Involving Aminoacetic Acid (Glycine) and Related Amino Acids

The synthesis of the titular compound, this compound, is a specific example of the amidation reactions discussed previously, where the amine component is aminoacetic acid (glycine). The coupling of 5-nitro-2-furoic acid with glycine (B1666218) or other amino acids follows the same fundamental principles of amide bond formation. rsc.orgfrontiersin.org

The procedure generally involves the activation of 5-nitro-2-furoic acid, often with CDI, followed by the addition of the amino acid. mdpi.comnih.gov Since amino acids contain both an amino group and a carboxylic acid group, protection of the amino acid's carboxyl group (e.g., as an ester) may be necessary to prevent self-polymerization or other side reactions, although in some cases the reaction can be performed without protection under controlled pH conditions. The introduction of different amino acids allows for the creation of a library of analogues with varying side chains, which is a common strategy in medicinal chemistry to explore structure-activity relationships. frontiersin.org

Palladium-Catalyzed Synthesis Approaches for Furoyl Derivatives

While direct amidation is the most straightforward route to the title compound, palladium-catalyzed cross-coupling reactions represent a powerful, albeit less direct, approach for synthesizing more complex furoyl derivatives and their precursors. rsc.org Reactions like the Suzuki-Miyaura and Negishi couplings are instrumental in forming carbon-carbon bonds. youtube.combath.ac.uk

For instance, a Suzuki-Miyaura reaction could be used to couple a boronic acid derivative of furan with an aryl halide, or vice versa, to construct a more elaborate scaffold before the introduction of the nitro group and the amino acid side chain. youtube.com Similarly, the Negishi cross-coupling can be employed to react organozinc reagents derived from amino acids with aromatic bromides, providing a pathway to substituted phenylalanine derivatives. bath.ac.uk While not a direct synthesis of this compound, these methods offer significant versatility for creating analogues with modifications that are not accessible through traditional methods. rsc.org The development of a palladium-catalyzed cross-coupling reaction with a zinc complex of a nitronyl nitroxide radical anion also demonstrates the potential for direct introduction of nitrogen-containing functional groups. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions for Furan/Amino Acid Derivative Synthesis

Reaction TypeCoupling PartnersCatalyst System (Example)Potential ApplicationCitation
Suzuki-MiyauraAryl boronic acid + Bromo-thiophene/furanPalladium CatalystSynthesis of aryl-substituted furan precursors youtube.com
NegishiOrganozinc iodide from α-amino acid + Aromatic bromidePd(OAc)₂ / P(o-Tol)₃Synthesis of unnatural amino acid precursors bath.ac.uk

Derivatization Strategies and Analogue Synthesis

The generation of analogues of this compound is crucial for modulating its properties. Modifications can be strategically introduced at two key locations: the furan ring and the amino acid side chain.

Modifications to the Furan Ring System

The furan ring itself offers several positions for modification, although its chemical nature, particularly when bearing a nitro group, dictates the feasible transformations.

Substitution and Functionalization: The synthesis of various substituted furan derivatives can be achieved through different strategies. organic-chemistry.org For example, the nitration of furfural (B47365) to produce 5-nitrofurfural, a key intermediate, is a challenging but essential step that requires careful control of conditions due to the furan ring's sensitivity. nih.govresearchgate.net Once formed, the aldehyde group of 5-nitrofurfural can be a handle for further modifications, such as the Wittig reaction to form styryl derivatives, introducing a carbon-carbon double bond at the 2-position of the furan ring. nii.ac.jp

Ring Transformation: More drastic modifications can involve the transformation of the furan ring itself. For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes can be rearranged into benzofuran (B130515) derivatives under acidic conditions, representing a complete change of the heterocyclic core. mdpi.com Chemical transformations of related furan-2(5H)-ones also show various pathways for ring modification and substitution. researchgate.net These strategies, while complex, open up avenues to novel scaffolds.

Alterations of the Amino Acid Side Chain and Peptide Integrations

The amino acid portion of the molecule provides a readily accessible point for diversification. By replacing glycine with other natural or unnatural amino acids, a wide array of analogues can be synthesized. frontiersin.org

Peptide Integration: The 5-nitro-2-furoyl moiety can also be incorporated into larger peptide structures. frontiersin.org For instance, it can be coupled to the N-terminus of a dipeptide or a longer peptide chain. This strategy integrates the specific properties of the 5-nitrofuran group with the structural and functional diversity of peptides. The synthesis of N-feruloyl dipeptides as potential anticancer agents illustrates a similar concept of combining a natural product-derived acid with peptide units. frontiersin.org

Table 3: Examples of Amino Acid Side Chain Alterations

Parent MoietyCoupled Amino AcidResulting Analogue StructurePotential ModificationCitation
5-Nitro-2-furoic acidGlycine (Aminoacetic acid)This compoundNo side chain mdpi.com
5-Nitro-2-furoic acidAlanine2-[(5-Nitro-2-furoyl)amino]propanoic acidMethyl side chain frontiersin.orgnih.gov
5-Nitro-2-furoic acidValine3-Methyl-2-[(5-nitro-2-furoyl)amino]butanoic acidIsopropyl side chain frontiersin.orgnih.gov
5-Nitro-2-furoic acidPhenylalanine3-Phenyl-2-[(5-nitro-2-furoyl)amino]propanoic acidBenzyl side chain frontiersin.orgnih.gov

Heterocyclic Ring Incorporations and Spirocyclic Scaffolds

The structural framework of this compound is a valuable precursor for the synthesis of novel heterocyclic and spirocyclic compounds. The amino acid moiety can be utilized as a starting point for building fused heterocyclic systems. For instance, amino acid derivatives are commonly used to prepare complex structures like triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones through reactions with appropriate reagents. nih.gov This often involves the initial condensation of an amino acid derivative with a molecule like methyl anthranilate, followed by cyclization with hydrazine (B178648) hydrate (B1144303) to form a 3-aminoquinazolinone core, which can then undergo further reactions to yield fused six, seven, or eight-membered heterocyclic rings. nih.gov

The synthesis of spirocyclic compounds, which contain two rings connected by a single common atom, is of significant interest due to their unique three-dimensional structures. researchgate.net Methodologies for creating spirocyclic scaffolds are diverse and can be applied to derivatives of this compound. One approach involves multi-component reactions where the starting materials react in a single step to form the complex spiro-structure. For example, new spiro[cyclohexane-1,2'-thiazolo[4,5-b]pyridine] derivatives have been synthesized and investigated. researchgate.net Another advanced technique is the use of palladium-catalyzed intramolecular Heck reactions to construct tricyclic indole (B1671886) cores, which can be part of a larger spirocyclic framework. nih.gov Rhodium-catalyzed insertion of carbenes into O-H bonds followed by base-promoted cyclization represents another facile route to spiro heterocyclic scaffolds. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of synthetic products while minimizing reaction times and the formation of byproducts. For heterocyclic syntheses, key parameters include the choice of catalyst, solvent, temperature, and reactant concentrations.

In multi-component reactions for synthesizing N-fused dihydropyridine (B1217469) scaffolds, a systematic optimization process has been shown to dramatically improve yields. researchgate.net Initial trials without a catalyst, even at reflux, may show no product formation. researchgate.net The use of various base catalysts might only lead to moderate product conversion. researchgate.net However, screening different Lewis acid catalysts and solvent systems can lead to a significant breakthrough. For instance, the use of Indium(III) chloride (InCl₃) as a catalyst in a water-ethanol solvent mixture has been found to provide excellent yields. researchgate.net The amount of catalyst is also crucial; studies have shown that a specific molar percentage (e.g., 10 mol%) can be optimal, with either an increase or decrease in the amount leading to lower yields. researchgate.net

The following table illustrates the impact of various conditions on the yield of a representative four-component reaction for synthesizing N-fused 1,4 dihydropyridine derivatives. researchgate.net

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1NoneEtOHRoom Temp0
2NoneEtOHReflux0
3Piperidine (20)EtOHReflux50
4TEA (20)EtOHReflux50
5DABCO (20)EtOHReflux50
17InCl₃ (10)Water-EtOH (8:2)Reflux92

This table is generated based on data from a study on the synthesis of N-fused 1,4-dihydropyridine (B1200194) scaffolds and serves as an example of reaction optimization. researchgate.net

Similarly, the synthesis of triazole derivatives from aminoguanidine (B1677879) and malonic acid has been optimized by studying the influence of reactant molar ratios, temperature, and reaction time. researchgate.net The ideal temperature range for the initial step was found to be 60–70°C. researchgate.net The reaction between tosyl amino acid derivatives and methyl anthranilate to form amides is typically achieved by refluxing in xylene with phosphorous trichloride (B1173362) for 3-4 hours. nih.gov

Purification Techniques for Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and final products are essential steps to ensure the chemical identity and purity of the target compounds. The choice of purification technique depends on the physical and chemical properties of the compound, such as its solubility, polarity, and crystallinity.

A common and effective method for purifying solid organic compounds is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For example, crude products in the synthesis of certain spiro-thiazolo-naphthyridine derivatives have been purified by recrystallization from acetic acid. researchgate.net In other syntheses, recrystallization from solvents like ethanol (B145695) is employed. researchgate.net

Filtration is the most straightforward technique used to separate a solid product from the liquid reaction mixture or crystallization solvent. The solid precipitate is simply collected on a filter medium. researchgate.net

In some highly optimized synthetic procedures, particularly multi-component reactions, the desired product may precipitate directly from the reaction mixture in a highly pure form. In such cases, simple filtration and washing of the solid may be sufficient, eliminating the need for further purification steps. researchgate.net For intermediates like tosyl amino acids, the purification process can involve filtering off excess reagents, followed by acidification of the filtrate to precipitate the product, which is then collected. nih.gov

Biological Activities and Pharmacological Investigations of 5 Nitro 2 Furoyl Amino Acetic Acid Analogues

Antimicrobial Efficacy

The 5-nitrofuran scaffold is a well-established pharmacophore in the design of antimicrobial agents. nih.govnih.gov Modifications to the core structure have led to the development of numerous analogues with potent activity against a wide range of pathogenic microorganisms. acs.org

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, MRSA, ESKAPE Pathogens)

Derivatives of 5-nitrofuran have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are a group of multidrug-resistant bacteria that pose a significant global health threat, and new agents targeting them are urgently needed. researchgate.net

Research into 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) has shown promising activity against the ESKAPE panel. One lead compound, 1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, was found to have superior activity compared to the clinically used antibiotic nitrofurantoin (B1679001). researchgate.net In another study, N-acylhydrazone and 1,3,4-oxadiazole (B1194373) derivatives containing the 5-nitrofuran group showed strong activity against several strains of Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL. nih.gov

A series of N'-[(5-nitrofuran-2-yl)methylene]benzohydrazides were synthesized and evaluated against various nosocomial pathogens. sci-hub.se One derivative, compound 2k, which features an amino group (R1 = NH2), displayed notable activity against E. cloacae (MIC = 4.0–8.0 µM) and was twofold more active against E. coli than the parent compound. sci-hub.se

Antibacterial Activity of Selected 5-Nitrofuran Analogues
Compound/Derivative ClassTarget Pathogen(s)Key Findings (MIC)Source(s)
1-(2-methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridineESKAPE PathogensActivity superior to Nitrofurantoin. researchgate.net
N-acylhydrazone & 1,3,4-oxadiazole derivativesStaphylococcus aureusMICs between 4 µg/mL and 32 µg/mL. nih.gov
N'-[(5-nitrofuran-2-yl)methylene]benzohydrazide (Compound 2k, R1=NH2)Enterobacter cloacaeMIC = 4.0–8.0 µM. sci-hub.se
(Z)-2-(5-nitrofuran-2-ylmethylene)-3(2H)-benzofuranonesStaphylococcus aureus, Caulobacter crescentusDemonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

Antimycobacterial Activity (Mycobacterium tuberculosis and Multidrug-Resistant Strains)

The emergence of drug-resistant tuberculosis (DR-TB) necessitates the discovery of novel antimycobacterial agents. nih.gov The 5-nitrofuran core is found in compounds with significant activity against Mycobacterium tuberculosis. A series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were designed and synthesized based on stereoelectronic analysis. nih.gov Several of these compounds exhibited potent antitubercular activity with MIC values under 5 µM. Notably, compound 3v, ((E)-3-(5-nitrofuran-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one), was found to be highly potent with an MIC of 0.19 µM against M. tuberculosis H37Rv. nih.gov

Antimycobacterial Activity of Selected 5-Nitrofuran Analogues
Compound/Derivative ClassTarget PathogenKey Findings (MIC)Source(s)
4-(5-nitrofuran-2-yl)prop-2-en-1-one derivativesMycobacterium tuberculosis H37RvSeveral compounds showed MIC < 5µM. nih.gov
((E)-3-(5-nitrofuran-2-yl)-1-(4-(piperidin-1-yl)phenyl)prop-2-en-1-one) (Compound 3v)Mycobacterium tuberculosis H37RvPotent activity with MIC = 0.19 µM. nih.gov

Antifungal and Antiprotozoal Activities

The therapeutic utility of 5-nitrofuran analogues extends to fungal and protozoal infections. nih.govmdpi.com A comprehensive study on a series of nitrofuran derivatives, including ester, amide, and chalcone (B49325) structures, revealed significant antifungal activity against a broad spectrum of species. mdpi.com The most potent compounds demonstrated MIC90 values as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis. mdpi.com Specifically, compounds such as 5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide showed notable efficacy. mdpi.com

In the realm of antiprotozoal agents, nitrofuran derivatives have shown considerable potential. Furanyl-N-acylhydrazone derivatives were tested against Trichomonas vaginalis, a protozoan parasite, with one compound (R = 5-nitrofuran-2-yl) demonstrating an IC50 value of 1.98 µM. mdpi.com The drug nifuratel, a 5-nitrofuran derivative, is effective against T. vaginalis and also Candida albicans. nih.gov Furthermore, nifurtimox (B1683997) is a nitrofuran derivative used in the treatment of trypanosomiasis. nih.gov

Antifungal and Antiprotozoal Activity of Selected 5-Nitrofuran Analogues
Compound/Derivative ClassTarget Pathogen(s)Activity TypeKey Findings (MIC/IC50)Source(s)
Ester, amide, chalcone nitrofuran derivativesHistoplasma capsulatum, Paracoccidioides brasiliensisAntifungalMIC90 as low as 0.48 µg/mL. mdpi.com
NifuratelCandida albicans, Trichomonas vaginalisAntifungal, AntiprotozoalClinically effective. nih.gov
Furanyl-N-acylhydrazone derivative (R = 5-nitrofuran-2-yl)Trichomonas vaginalisAntiprotozoalIC50 = 1.98 µM. mdpi.com
NifurtimoxTrypanosoma cruziAntiprotozoalUsed in the treatment of trypanosomiasis. nih.gov

Anticancer Potential and Antitumorigenic Investigations

The furan (B31954) scaffold is a structural component in a variety of compounds investigated for anticancer properties. mdpi.comresearchgate.net Derivatives of 1,3,4-oxadiazole, which can be synthesized from nitrofuran precursors, have been noted for their potential antitumor activities. nih.gov While research into the specific anticancer effects of [(5-Nitro-2-furoyl)amino]acetic acid analogues is emerging, the broader class of furan-containing molecules has been described in the literature as possessing cytotoxic and antitumorigenic properties, indicating a potential avenue for future drug development. mdpi.comresearchgate.net

Anti-inflammatory Properties

Furan-based structures have been explored for their anti-inflammatory potential. ijabbr.commdpi.com A series of hydrazide-hydrazone derivatives incorporating a furan moiety were synthesized and evaluated in an inflammatory rat model, with some compounds showing noteworthy anti-inflammatory effects. ijabbr.com The potential for 5-nitrofuran derivatives to act as anti-inflammatory agents has been highlighted in several studies, suggesting that this class of compounds could be developed for treating inflammatory conditions. sci-hub.seresearchgate.net

Anthelmintic Activity

Nitrofuran derivatives have been investigated for their activity against parasitic worms (helminths). nih.gov Nifuroxazide (B1678864), a nitrofuran, has been repurposed and studied as an antischistosomal agent, showing activity against Schistosoma mansoni both in vitro and in vivo. bohrium.com Studies have shown that it can reduce worm burden and egg production in infected mouse models. bohrium.com Other nitrofuran derivatives have also demonstrated activity against Schistosoma species. For instance, 2-[(5-nitro-2-furanyl)methylene]-hydrazine carbothioamide showed good activity against S. japonicum. researchgate.net Additionally, a patent describes the use of o-nitrobenzoic acid, S-nitrofurfurylidene hydrazide for controlling coccidiosis, a disease caused by intestinal parasites in poultry. google.com

Lack of Available Research on the Antiviral Properties of this compound and Its Analogues

A comprehensive review of available scientific literature reveals a notable absence of published research specifically investigating the antiviral properties of the chemical compound this compound and its direct analogues. Despite extensive searches of chemical and biomedical databases, no studies detailing the evaluation of this compound against any viral pathogens were identified.

The broader class of compounds known as nitrofuran derivatives, to which this compound belongs, has been the subject of various pharmacological investigations. These studies have primarily focused on their well-established antibacterial activities. However, this extensive body of research on nitrofuran compounds does not appear to extend to the specific antiviral activities of the this compound scaffold.

Consequently, it is not possible to provide an article detailing the antiviral properties, research findings, or any related data for this specific compound as requested. The scientific community has not, to date, published any findings that would allow for a discussion of its efficacy or mechanism of action as an antiviral agent.

Further research would be necessary to determine if this compound or its analogues possess any antiviral characteristics. Until such studies are conducted and their results published in peer-reviewed literature, any discussion on this topic would be purely speculative.

Mechanistic Elucidation of Biological Actions

Biochemical Pathways of Nitrofuran Reduction

The activation of nitrofurans proceeds via enzymatic reduction of the nitro group, a process that can follow two main biochemical pathways distinguished by their sensitivity to oxygen. oup.comoup.com

Type I (Oxygen-Insensitive) Pathway : This pathway involves the sequential, two-electron reduction of the nitrofuran. nih.govplos.org Catalyzed by Type I nitroreductases, this process reduces the nitro group (R-NO₂) to a nitroso derivative (R-NO), then to a hydroxylamino intermediate (R-NHOH), and finally to an amino compound (R-NH₂). mdpi.comresearchgate.netoup.com The hydroxylamine (B1172632) and potentially other intermediates generated during this cascade are highly reactive electrophiles responsible for the compound's biological effects. researchgate.netnih.govnih.gov This pathway is considered the primary mechanism for nitrofuran activation under typical aerobic conditions. nih.gov

Type II (Oxygen-Sensitive) Pathway : This pathway involves a single-electron transfer to the nitrofuran, generating a nitro anion radical (R-NO₂⁻). mdpi.comoup.com In the presence of molecular oxygen, this radical is rapidly re-oxidized back to the original nitro compound, creating a "futile cycle" that generates superoxide (B77818) anions (O₂⁻). mdpi.comoup.comoup.com This production of reactive oxygen species (ROS) can contribute to cellular damage through oxidative stress. nih.gov Under anaerobic or hypoxic conditions, the nitro anion radical can undergo further reduction to exert cytotoxic effects. researchgate.netasm.org

The specific pathway utilized depends on the available enzymes within the cell and the ambient oxygen concentration. oup.comnih.gov

Identification and Characterization of Molecular Targets (e.g., Nitroreductases: Deazaflavin-Dependent Nitroreductase, Azoreductases)

The key molecular targets responsible for the activation of [(5-Nitro-2-furoyl)amino]acetic acid and related nitrofurans are a variety of reductase enzymes. The specificity of these enzymes can determine the compound's spectrum of activity. mdpi.com

Nitroreductases (NTRs) : These are the principal enzymes involved in nitrofuran activation. ackerleylab.com In bacteria like Escherichia coli, two main Type I, oxygen-insensitive nitroreductases have been extensively characterized: NfsA and NfsB. nih.govnih.gov Both are FMN-containing flavoproteins that use NAD(P)H as a source of reducing equivalents. oup.comnih.govnih.gov NfsA, a 27 kDa monomeric protein, is considered the major nitroreductase in E. coli, while NfsB (a ~24 kDa protein) plays a secondary role. nih.govasm.org Recently, a Type II, oxygen-sensitive nitroreductase, AhpF, which is part of the alkyl hydroperoxide reductase antioxidant system, was also identified as capable of activating nitrofurans in E. coli, particularly in strains lacking NfsA and NfsB. nih.govnih.gov

Deazaflavin-Dependent Nitroreductase (Ddn) : This specific nitroreductase, identified in Mycobacterium tuberculosis, is a known activator of nitro-heterocyclic drugs. mdpi.com Its role highlights how different microorganisms can possess unique enzymes for nitrofuran activation, influencing the compound's selective toxicity.

Azoreductases : While primarily known for metabolizing azo compounds, bacterial azoreductases have been shown to effectively reduce and activate nitrofuran antibiotics. nih.govnih.govresearchgate.net These flavoenzymes, found in gut flora and various bacteria, can reduce the nitro group, expanding the range of enzymes capable of mediating nitrofuran cytotoxicity. researchgate.netbohrium.com This dual activity suggests a broader role for azoreductases in drug metabolism than previously understood. nih.govresearchgate.net

Key Activating Enzymes for Nitrofurans
Enzyme ClassSpecific Enzyme ExampleOrganism ExampleCofactorPathway TypeReference
NitroreductaseNfsAEscherichia coliFMNType I (Oxygen-Insensitive) nih.govnih.govasm.org
NitroreductaseNfsBEscherichia coliFMNType I (Oxygen-Insensitive) nih.govnih.govasm.org
NitroreductaseAhpFEscherichia coli-Type II (Oxygen-Sensitive) nih.govnih.gov
NitroreductaseDdnMycobacterium tuberculosisDeazaflavin (F420)Type I (Oxygen-Insensitive) mdpi.com
AzoreductasepaAzoR1Pseudomonas aeruginosaFMNType I (Oxygen-Insensitive) nih.govresearchgate.net

Molecular Interactions and Binding Affinities with Biological Macromolecules

Once activated via reduction, the resulting electrophilic intermediates, such as the hydroxylamino derivative, are highly reactive and non-specifically attack numerous cellular macromolecules. researchgate.netnih.gov This multi-targeted action is a hallmark of nitrofuran cytotoxicity. The strength of these interactions is linked to the biological effectiveness of the compound. mcmaster.ca

The primary molecular targets of these reactive metabolites include:

Bacterial DNA : The intermediates can bind to DNA, causing lesions, strand breakage, and chromosomal mutations. nih.govpatsnap.com This damage inhibits DNA replication and induces the SOS response, a cellular pathway for DNA repair. patsnap.comnih.govmcmaster.ca

Ribosomes : Activated nitrofurans bind to ribosomal proteins and ribosomal RNA (rRNA). researchgate.netnih.gov This interaction disrupts the structure and function of ribosomes, leading to the inhibition of protein synthesis. researchgate.netpatsnap.com

Enzymes : The reactive metabolites can covalently modify and inactivate various essential bacterial enzymes, particularly those involved in crucial metabolic pathways like the citric acid cycle. researchgate.netnih.gov

The yield of these macromolecule-nitrofuran adducts correlates with the compound's biological potency. mcmaster.ca The ability of the activated compound to form these covalent bonds with multiple, diverse targets is a key feature of its mechanism. nih.gov

Cellular and Subcellular Effects of Compound Exposure

Exposure of susceptible cells to compounds like this compound results in a cascade of detrimental cellular and subcellular events stemming from the actions of the reactive metabolites.

The primary effects observed at the cellular level are:

Inhibition of Macromolecule Synthesis : A direct consequence of the damage to DNA and ribosomes is the shutdown of DNA, RNA, and protein synthesis. researchgate.netnih.gov

Metabolic Disruption : Inhibition of enzymes involved in central metabolism, such as the citric acid cycle, disrupts cellular energy production and essential biosynthetic pathways. researchgate.net

Oxidative Stress : The generation of reactive oxygen species (ROS), particularly through the Type II reduction pathway, leads to oxidative damage. nih.gov This includes lipid peroxidation of cellular membranes, protein denaturation, and further DNA damage, overwhelming the cell's antioxidant defenses. nih.govnih.gov

Cellular Damage : The cumulative effect of these actions is widespread cellular injury, including damage to the cell membrane and cell wall, ultimately leading to the cessation of growth and cell death. mdpi.compatsnap.com

Investigation of Synergistic Effects with Other Therapeutic Agents

The multi-targeted mechanism of nitrofurans makes them candidates for combination therapies, where they can act synergistically with other agents to enhance efficacy, particularly against drug-resistant organisms. nih.gov A synergistic interaction occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.govnih.gov

Several studies have demonstrated the synergistic potential of nitrofurans with other antimicrobials:

With Vancomycin (B549263) : A synergistic effect has been reported when combining nitrofurans (like furazolidone) with vancomycin against Gram-negative bacteria such as E. coli. nih.govthe-microbiologist.com This combination can be further enhanced by the addition of sodium deoxycholate, a bile salt. nih.govnih.gov

With Aminoglycosides : The combination of nitrofurantoin (B1679001) and amikacin (B45834) has shown significant synergy against multidrug-resistant (MDR) uropathogenic E. coli. nih.govresearchgate.net Time-kill assays confirmed that the combination therapy had enhanced bactericidal effects compared to either drug alone. nih.gov

With Natural Compounds : Type A procyanidin (B600670) (TAP), a phytochemical, has been shown to act synergistically with nitrofurantoin against MDR uropathogenic E. coli, particularly at acidic pH levels that can be found in the urinary tract. nih.gov The synergy is attributed to biofilm inhibition and the downregulation of bacterial adhesins by TAP. nih.gov

These synergistic combinations offer a promising strategy to combat antimicrobial resistance by repurposing existing drugs and enhancing their therapeutic potential. nih.govnih.gov

Examples of Synergistic Combinations with Nitrofurans
NitrofuranSynergistic Agent(s)Target Organism ExampleObserved EffectReference
NitrofurantoinAmikacinMDR Uropathogenic E. coliEnhanced bactericidal activity in vitro and in vivo. nih.govresearchgate.net
FurazolidoneVancomycinEscherichia coliSynergistic inhibition of bacterial growth. nih.govthe-microbiologist.com
FurazolidoneVancomycin + Sodium DeoxycholateMDR Gram-negative bacteriaAmplified damage and suppression of resistance mechanisms. nih.gov
NitrofurantoinVancomycinMutant E. coli strainsSynergistic activity against strains with increased sensitivity. nih.gov
NitrofurantoinType A Procyanidin (TAP)MDR Uropathogenic E. coliEnhanced antibacterial activity, especially at acidic pH; biofilm inhibition. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of the 5-Nitro-2-furoyl 'Warhead' on Biological Activity

The 5-nitro-2-furoyl moiety is a well-established pharmacophore, often referred to as a 'warhead', that is essential for the biological activity of this class of compounds. Its mechanism of action is primarily associated with the enzymatic reduction of the nitro group within the target cell, such as a bacterium or protozoan. nih.gov This bio-activation process, often carried out by nitroreductases, generates highly reactive cytotoxic metabolites, including free radicals and nitroso, hydroxylamino, and amino derivatives. nih.govresearchgate.net These reactive species can then interact with and damage various cellular macromolecules, including DNA, RNA, proteins, and lipids, leading to the disruption of essential cellular processes and ultimately cell death. nih.govresearchgate.net

The presence of the 5-nitro group on the furan (B31954) ring is a critical determinant of this activity. scispace.com Studies on various nitrofuran derivatives have consistently shown that the nitro group is indispensable for their antimicrobial and antiparasitic effects. researchgate.net The electron-withdrawing nature of the nitro group also influences the electronic properties of the entire molecule, which can affect its interaction with biological targets. researchgate.net The furan ring itself is a key structural element, and its aromatic character can be perturbed by the substituents, which may influence its reactivity and interaction with enzymes. chemrxiv.org For instance, in a series of 5-nitrofuran-tagged oxazolyl pyrazolopiperidines, the combination of the 5-nitrofuran warhead with the heterocyclic scaffold was confirmed to be beneficial for antibacterial activity. nih.gov

Role of the Aminoacetic Acid Moiety in Biological Potency and Selectivity

The aminoacetic acid (glycine) moiety in [(5-Nitro-2-furoyl)amino]acetic acid serves as a linker between the 5-nitro-2-furoyl 'warhead' and the terminal carboxylic acid group. While direct SAR studies on the specific impact of the glycine (B1666218) portion in this exact compound are not extensively detailed in the reviewed literature, the role of amino acid linkers in similar drug molecules provides valuable insights. Amino acid moieties are frequently incorporated into drug design to modulate physicochemical properties such as solubility, lipophilicity, and membrane permeability, which in turn affect the pharmacokinetic and pharmacodynamic profile of a compound. mdpi.com

In the context of this compound, the glycine unit offers several potential advantages. As the simplest amino acid, it provides a degree of conformational flexibility, allowing the furoyl and carboxylic acid groups to adopt an optimal orientation for interaction with a biological target. The length and flexibility of such linkers can be critical for activity. For example, in a study on circularly permuted dihydrofolate reductase, a linker length of five glycine residues was found to be the most favorable for enzymatic activity. chemrxiv.org

Correlations Between Substituent Effects on the Furan Ring and Amino Acid Chain and Pharmacological Responses

The pharmacological activity of this compound and its analogues can be finely tuned by introducing various substituents on both the furan ring and the amino acid chain. SAR studies on related heterocyclic compounds have demonstrated that the nature, position, and electronic properties of these substituents can have a profound impact on biological potency and selectivity. chemrxiv.org

Substituents on the Furan Ring:

While the 5-nitro group is generally considered essential, modifications at other positions of the furan ring can modulate activity. However, extensive data on such modifications for the specific title compound are limited. In broader studies of furan derivatives, it has been shown that the introduction of different substituents can alter the electronic distribution and steric profile of the ring, thereby affecting its interaction with target enzymes like nitroreductases. nih.gov

Substituents on the Amino Acid Chain:

Modification of the amino acid portion of the molecule is a common strategy to explore SAR. This includes altering the side chain of the amino acid (in this case, the hydrogen of glycine) or esterifying the terminal carboxylic acid.

In a study on a series of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides with trypanocidal activity, multivariate analysis revealed that certain structural features were key for activity, leading to the design of new, more potent compounds. mdpi.com For other classes of antimicrobial agents, such as aurones, substitutions on the aromatic rings were systematically varied. For instance, it was found that 5-acetamidoaurones were significantly more active and less cytotoxic than the corresponding 5-aminoaurones, and that benzyloxy and isopropyl substitutions on another ring were promising for enhancing antimicrobial activity. mdpi.com

The following table summarizes findings from a study on amino/nitro-substituted 3-arylcoumarins, which, while not direct analogues, provides insights into how substitutions can affect antibacterial activity against S. aureus.

Compound IDCoumarin (B35378) Ring Substitution3-Aryl Ring SubstitutionMIC (µg/mL) against S. aureuslogP
3 H4'-methyl324.096
4 6-nitro4'-nitro>1283.313
5 6-nitro3'-methyl163.705
6 6-nitro4'-methyl164.096
7 6-nitro4'-methoxy>1284.457
9 6-bromo3'-methyl>1283.705
11 6-amino4'-nitro>1281.841

Data adapted from a study on substituted 3-arylcoumarins. chemrxiv.org

This data illustrates that a 6-nitro substituent on the coumarin ring appears to be important for activity, and that methyl substitutions on the 3-aryl ring are more favorable than nitro or methoxy (B1213986) groups. chemrxiv.org The replacement of the nitro group with an amino group led to a significant decrease in activity. chemrxiv.org Such findings suggest that for this compound analogues, both electronic and steric factors of substituents on the furan ring and modifications to the amino acid linker would likely play a critical role in determining their pharmacological response.

Application of QSAR Models for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for guiding the design of more potent analogues. Several QSAR studies have been conducted on nitrofuran derivatives, providing insights into the key structural features that govern their activity. scispace.com

In a typical QSAR study, a dataset of compounds with known biological activities (e.g., Minimum Inhibitory Concentration, MIC, or half-maximal inhibitory concentration, IC50) is used. The biological activity data is often converted to a logarithmic scale (e.g., pIC50) to create a linear relationship with the structural descriptors. scispace.com A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

For a series of 5-nitrofuran-2-yl derivatives with antitubercular activity, QSAR models were developed using techniques such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). scispace.com The PLS model showed promising results with a correlation coefficient (r²) of 0.8484 for the training set. scispace.com The models were validated internally using methods like leave-one-out cross-validation (Q²) and externally by predicting the activity of a test set of compounds. scispace.com A QSAR model is generally considered acceptable if the Q² value is greater than 0.5. scispace.com

These QSAR studies on nitrofuran analogues have highlighted the importance of various descriptors in determining their antitubercular activity. For example, some models have indicated that descriptors related to the molecular size, shape, and electronic properties are significant. In one study, descriptors from constitutional and functional classes suggested that a lower number of double bonds and certain fragments like thiazole (B1198619) should be minimized for improved activity. scispace.com The development of robust and predictive QSAR models can significantly aid in the rational design of new this compound derivatives with enhanced pharmacological properties.

Metabolic Transformations and Bioavailability Considerations

In Vivo and In Vitro Metabolic Pathways of Related Nitrofuran Derivatives

Nitrofuran derivatives are known for undergoing rapid and extensive metabolism following administration. acs.orggilbertodenucci.com Studies on various nitrofuran antimicrobial agents, such as nifurzide (B1678868), nifuroxazide (B1678864), and nitrofurantoin (B1679001), consistently show that the unchanged parent drug is often undetectable in blood or urine. nih.govkarger.com This indicates a high degree of metabolic conversion.

The metabolic pathways for nitrofurans are complex and can be broadly categorized:

Nitroreduction : A primary and crucial pathway involves the reduction of the 5-nitro group. nih.gov This process is often mediated by nitroreductase enzymes and can lead to the formation of reactive intermediates, including nitroso (–N=O), hydroxylamine (B1172632) (–NH–OH), and ultimately amine (–NH₂) derivatives. nih.gov The chemotherapeutic action of nitrofurans is frequently linked to this reductive activation of the 5-nitrofuran moiety. nih.gov

Side-Chain Cleavage : The bond connecting the furan (B31954) ring to the side chain can be cleaved, leading to the release of the side-chain structure as a distinct metabolite. nih.gov This is a significant pathway for many therapeutic nitrofurans.

Cooxidative Metabolism : Research on the bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) has shown that its metabolism can be mediated by a cooxidative process involving prostaglandin (B15479496) endoperoxide synthetase. nih.gov

In vivo studies in rats with 14C-labeled nifurzide and nifuroxazide revealed that a significant portion of the administered radioactivity remained within the gastrointestinal lumen. nih.gov The portion that was absorbed and excreted in the urine consisted entirely of metabolites, with no parent drug present. nih.gov This highlights the gut as a primary site of both action and metabolism for some nitrofurans. nih.govkarger.com

Role of Enzymes in Metabolism (e.g., Glycine (B1666218) N-acyltransferase for related acyl glycines)

The metabolism of [(5-Nitro-2-furoyl)amino]acetic acid is predicted to involve enzymes that act on both its nitrofuran "head" and its acyl-glycine "tail."

Glycine N-acyltransferase (GLYAT) : This mitochondrial enzyme is central to the metabolism of acyl-glycine structures. genecards.orgwikipedia.org Its primary function is to catalyze the conjugation of an acyl-CoA molecule with the amino acid glycine, forming an N-acylglycine. wikipedia.org This is a well-established detoxification pathway for a variety of endogenous and xenobiotic compounds, such as the conversion of benzoic acid to hippuric acid. wikipedia.orgnih.gov It is plausible that the furoyl-CoA derivative of the parent compound could be a substrate for this enzyme system.

GLYAT-like Proteins (GLYATL) : Beyond the classic GLYAT, a family of related enzymes, such as GLYATL2 and GLYATL3, have been identified. researchgate.netnih.gov These enzymes are also responsible for the synthesis of N-acyl glycines, particularly those with long-chain fatty acyl-CoAs as substrates, and are localized in cellular compartments like the endoplasmic reticulum. nih.gov

Nitroreductases : As mentioned, these enzymes are critical for activating the nitrofuran moiety. In parasites like Trypanosoma, a specific NADH-dependent nitroreductase is responsible for the bioactivation that leads to cellular damage. nih.gov

Other Enzymes : Various other enzyme systems have been implicated in the metabolism of related compounds. Prostaglandin endoperoxide synthetase was shown to metabolize the nitrofuran FANFT nih.gov, and other proteins like arylamine N-acetyltransferase have been identified as potential targets for nitrofuran-based drugs. mdpi.com

Formation of Metabolites and Their Biological Significance

The biotransformation of nitrofuran drugs results in metabolites that have their own distinct biological significance, ranging from markers of use to agents of toxicity. A key metabolic event for many nitrofurans used in veterinary medicine is the cleavage of the side chain, which generates stable metabolites that persist in tissues. researchgate.netresearchgate.netuq.edu.au These are often used as official marker residues to monitor for the illegal use of these drugs in food-producing animals. researchgate.netnih.gov

Table 1: Common Nitrofuran Drugs and Their Corresponding Marker Metabolites

Parent Nitrofuran Drug Marker Metabolite Abbreviation
Furazolidone 3-amino-2-oxazolidinone AOZ
Furaltadone 3-amino-5-methylmorpholino-2-oxazolidinone AMOZ
Nitrofurantoin 1-aminohydantoin AHD
Nitrofurazone Semicarbazide SEM

Source: researchgate.netuq.edu.aunih.govmdpi.com

The biological significance of these metabolites is twofold. On one hand, the formation of N-acyl glycines from other compounds is recognized as a detoxification pathway that can produce bioactive lipids with anti-inflammatory or antiproliferative effects. nih.gov On the other hand, the metabolites of nitrofurans are often implicated in their adverse effects. nih.gov For instance, the carcinogenicity and mutagenicity of some nitrofurans are attributed to their reactive metabolites. nih.govchemicalbook.com The relationship between the desired antibacterial effects and the potential genotoxicity of the metabolites is a critical consideration in the development of nitrofuran-based therapeutics. chemicalbook.com

Macromolecular Binding and Adduct Formation

A defining characteristic of nitrofuran metabolism is the generation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins and DNA. nih.govresearchgate.netmdpi.com This process of adduct formation is the reason why nitrofuran residues are so persistent in animal tissues. gilbertodenucci.comresearchgate.net

After the parent drug is rapidly metabolized and cleared, these protein-bound metabolites can remain for weeks or even months. acs.orggilbertodenucci.com This long half-life of tissue-bound residues is the fundamental basis for modern methods of detecting illegal nitrofuran use in food products. researchgate.netgovtlab.gov.hk To analyze these residues, laboratory methods employ an acid hydrolysis step, which serves to cleave the covalent bonds and release the marker metabolites (like AOZ or AHD) from the tissue proteins for subsequent detection. researchgate.netuq.edu.augovtlab.gov.hk This irreversible binding to essential cellular components is also believed to be a key mechanism behind both the therapeutic and toxic effects of these compounds. nih.gov

Excretion Profiles and Pharmacokinetic Parameters for Related Compounds

The pharmacokinetic profiles of related compounds provide insight into the potential absorption, distribution, metabolism, and excretion (ADME) of this compound.

Nitrofurantoin, a widely used urinary tract antibacterial, is characterized by a short elimination half-life and is described by a one-compartment open model. karger.com Its elimination occurs through both urinary excretion and enzymatic degradation in tissues. karger.com For the related compounds nifurzide and nifuroxazide, oral administration in rats resulted in low urinary excretion (5% and 17% of the dose, respectively, over 48 hours), with the majority of the dose remaining in the gastrointestinal tract. nih.gov

Examining the glycine conjugate portion, the metabolism of lidocaine (B1675312) provides a useful parallel. Lidocaine is rapidly metabolized by the liver, with a typical elimination half-life of 1.5 to 2.0 hours. fda.gov Its biotransformation includes the formation of glycinexylidide, a glycine conjugate. fda.gov Ultimately, approximately 90% of an administered dose of lidocaine is excreted as various metabolites, with less than 10% being excreted as the unchanged drug. fda.gov

Table 2: Selected Pharmacokinetic Parameters for Related Compounds

Compound Model/System Key Parameter(s) Finding
Nitrofurantoin Humans Elimination Half-life Short karger.com
Nitrofurantoin Humans Pharmacokinetic Model One-compartment open model karger.com
Nifurzide Rats (oral dose) Urinary Excretion (48h) ~5% of dose, as metabolites only nih.gov
Nifuroxazide Rats (oral dose) Urinary Excretion (48h) ~17% of dose, as metabolites only nih.gov
Lidocaine Humans (IV) Elimination Half-life 1.5 - 2.0 hours fda.gov

This data collectively suggests that a compound like this compound would likely be subject to rapid and extensive metabolism, with low levels of parent drug being excreted. The presence of the glycine conjugate suggests a route for detoxification and renal clearance, while the nitrofuran moiety points to complex reductive metabolism and the potential for persistent tissue-bound residues.

Compound Reference Table

Compound Name
This compound
1-aminohydantoin (AHD)
3-amino-2-oxazolidinone (AOZ)
3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ)
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)
Benzoic acid
Furaltadone
Furazolidone
Glycine
Glycinexylidide
Hippuric acid
Lidocaine
Nifuroxazide
Nifurzide
Nitrofurantoin
Nitrofurazone

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a nitrofuran derivative, and its biological target at the atomic level.

In studies of nitrofuran derivatives, molecular docking has been employed to elucidate their mechanism of action. For instance, docking studies on various nitrofuran derivatives with E. coli nitroreductase (PDB ID: 1YLU) have been performed to understand their antibacterial activity. ajprd.com These simulations help in identifying key amino acid residues in the active site of the enzyme that interact with the ligand. The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the strength of the interaction. A more negative score typically indicates a stronger binding affinity. ajprd.com

For example, a study on novel nitrofuran derivatives identified a compound with a docking score of -8.80 Kcal/mol, suggesting a high binding affinity to E. coli nitroreductase. ajprd.com The analysis of the docked pose revealed interactions with amino acids such as glutamic acid, arginine, serine, glutamine, and lysine (B10760008) within the active site. ajprd.com Such insights are crucial for the rational design of more potent inhibitors.

Another application of molecular docking has been in the study of nitrofuran derivatives as potential antifungal agents. By docking these compounds into the active site of fungal enzymes, researchers can predict their inhibitory potential. For example, molecular docking studies have supported the potential of certain nitrofuran derivatives to inhibit biofilm formation in Candida albicans by targeting agglutinin-like sequence 3 (Als3). researchgate.net

The following table summarizes representative docking scores of some nitrofuran derivatives against E. coli nitroreductase (1YLU).

Compound DerivativeDocking Score (Kcal/mol)Interacting Residues
Compound 2a -8.80GLU 165, ARG 10 & 207, SER 39 & 12, GLN 142, LYS 205
Standard Drug -8.1PRO 38

Data sourced from a study on novel nitrofuran derivatives and their interaction with E. coli nitroreductase. ajprd.com

Quantum Chemical Calculations for Electronic and Energetic Insights

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and energetic properties of molecules. These methods can provide insights that are complementary to experimental data.

DFT studies have been applied to nitrofuran derivatives to understand their structural and electronic properties. researchgate.net For instance, calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and stability of a molecule.

In a study of a quinoline-nitrofuran hybrid, DFT calculations were used to analyze its structural and electronic characteristics, supporting its potential as an antimicrobial drug candidate. researchgate.net Furthermore, theoretical calculations of thermodynamic functions, such as the enthalpy of sublimation, have been performed for nitrofuran antibiotics like nitrofurantoin (B1679001) and furazolidone. nih.gov These calculations, when compared with experimental data, provide a deeper understanding of the relationships between molecular structure and pharmaceutically relevant properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations for Ligand-Receptor Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational changes and stability of the ligand-receptor complex.

MD simulations have been used to study the stability of nitrofuran derivatives when bound to their target proteins. For example, after docking nitrofurantoin into the active site of E. coli NfsA, MD simulations showed that the orientation of the furan (B31954) ring near the FMN cofactor is favorable in the oxidized state of the enzyme. researchgate.net This type of analysis helps in understanding the dynamic nature of the binding and the specific conditions under which the interaction is most stable.

Conformational analysis, often a part of MD simulations, explores the different spatial arrangements of a molecule and their corresponding energy levels. For flexible molecules like [(5-Nitro-2-furoyl)amino]acetic acid, understanding the preferred conformations is crucial for predicting how it will interact with a biological target.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. youtube.com This method can be either ligand-based or structure-based.

Structure-based virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. youtube.com This approach could be used to identify novel analogues of this compound with potentially improved activity.

Ligand-based virtual screening, on the other hand, uses the structure of a known active compound to identify other molecules with similar properties. youtube.com Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) fall under this category. A 3D-QSAR study on a series of 5-nitrofuryl derivatives against Trypanosoma cruzi led to a model that highlighted the importance of specific hydrogen-bonding patterns and hydrophobic side chains for activity. nih.gov Such models can then be used to virtually screen for new compounds with these desired features.

Virtual screening can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing, thereby saving time and resources. youtube.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Rapid Resolution Liquid Chromatography, Liquid Chromatography-Mass Spectrometry) for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating [(5-Nitro-2-furoyl)amino]acetic acid from impurities and starting materials, thereby confirming its purity and identity. High-Performance Liquid Chromatography (HPLC) and its advanced iterations like Ultra-Performance Liquid Chromatography (UPLC) are the primary tools for this purpose.

The analysis of nitrofuran compounds, a class to which this compound belongs, is commonly performed using reversed-phase HPLC. nih.gov Separation is typically achieved on C8 or C18 stationary phases. nih.gov The mobile phase often consists of a mixture of an aqueous component (such as water or a buffer like phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is varied over time, is frequently employed to achieve optimal separation of the target compound from any related substances. nih.gov

For enhanced sensitivity and specificity, particularly for identity confirmation, HPLC is coupled with mass spectrometry (LC-MS). nih.govupm.edu.my UPLC-tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for detecting and quantifying nitrofuran metabolites, often after a derivatization step to improve ionization efficiency. upm.edu.my For this compound, which contains a carboxylic acid and an amide linkage, derivatization may not be necessary for detection, but methods developed for its parent compounds, 5-nitro-2-furoic acid and glycine (B1666218), are informative. For instance, glycine has been analyzed by HPLC after derivatization with phenylisothiocyanate, followed by UV detection. nih.gov

The purity of the synthesized compound can be assessed by calculating the peak area percentage from the chromatogram obtained via HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector set to an appropriate wavelength to detect the nitroaromatic chromophore. researchgate.net

Table 1: Representative Chromatographic Conditions for Analysis of Related Compounds

TechniqueStationary PhaseMobile PhaseDetectionAnalyte ExampleReference
HPLCReversed-phase C18Acetonitrile / 0.7% Trifluoroacetic acidELSDGlycine researchgate.net
HPLCLiChrospher 100 RP-18Acetonitrile / 20mM NaClO4 (gradient)UV (245 nm)Glycine (derivatized) nih.gov
UPLC-MS/MSNot specifiedNot specifiedTandem Mass SpectrometryNitrofuran Metabolites upm.edu.my
HPLCDiscovery R-HS C-18Methanol / 5 mmol/L Potassium Dihydrogen Phosphate (4:96 v/v)UV (254 nm)5-Fluorouracil researchgate.net

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry) for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. The expected spectrum for this compound can be predicted by considering its constituent parts. The furan (B31954) ring protons would appear as doublets in the aromatic region of the ¹H NMR spectrum. The methylene (B1212753) (-CH₂) protons of the glycine moiety would typically appear as a doublet due to coupling with the adjacent N-H proton, and the N-H proton would appear as a triplet. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons (amide and carboxylic acid), the furan ring carbons (with shifts influenced by the nitro group and the carbonyl substituent), and the methylene carbon of the glycine unit. rsc.orgnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Furan C-H (H3/H4)~7.0-7.8~115-120
Glycine -CH₂-~4.0 (d)~42-45
Glycine -NH-~9.0 (t)-
Glycine -COOH~10-12 (s, broad)~170-173
Furoyl C=O-~155-158
Furan C2 (with C=O)-~148-150
Furan C5 (with NO₂)-~152-155

Predicted shifts are estimates based on data from analogous compounds like N-(2-Furoyl)glycine and 5-Nitro-2-furoic acid. nih.govnih.govd=doublet, t=triplet, s=singlet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amide)3200-3400Stretching
C=O (Carboxylic Acid)1700-1725Stretching
C=O (Amide I)1650-1680Stretching
N-H (Amide II)1510-1550Bending
NO₂ (Asymmetric)1500-1560Stretching
NO₂ (Symmetric)1340-1380Stretching

Expected wavenumbers are based on spectra of 5-Nitro-2-furoic acid and glycine. researchgate.netspectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule. The 5-nitrofuran system constitutes the primary chromophore in this compound, which is expected to exhibit strong absorption in the UV region, likely around 300-320 nm, characteristic of nitro-substituted aromatic compounds. spectrabase.com

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, which serves as a molecular fingerprint. Using electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) would reveal characteristic fragmentation pathways, such as the loss of water (-18 Da), the loss of the carboxylic acid group (-45 Da), and cleavage of the amide bond, yielding fragments corresponding to the 5-nitro-2-furoyl cation (m/z 140) or the glycine fragment. nih.govnih.gov

Electrochemical and Other Advanced Analytical Techniques for Trace Analysis

The presence of an electrochemically active nitro group makes this compound a candidate for sensitive detection using electrochemical methods. electrochemsci.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed for its quantification. researchgate.net The analysis is based on the electrochemical reduction of the nitro group at a working electrode, such as a glassy carbon electrode, which can be modified with nanomaterials to enhance sensitivity. electrochemsci.org The peak current generated during the reduction is proportional to the concentration of the analyte. electrochemsci.org These methods are known for their high sensitivity, rapid response, and suitability for trace analysis in various matrices. researchgate.net

Other advanced analytical techniques could also be applied for trace analysis. Micellar electrokinetic capillary chromatography (MEKC) is a high-resolution separation technique that has been used for the simultaneous separation of nitrofuran antibiotics and their metabolites. researchgate.net Furthermore, novel sensor technologies, such as those based on terahertz meta-surfaces, are being explored for the high-sensitivity detection of nitrofuran drugs, offering a rapid and label-free analytical approach. researching.cn

Toxicological Considerations and Safety Profiles of Nitrofuran Derivatives

Genotoxicity and Mutagenicity Assessments Related to Nitroreduction

No studies assessing the genotoxic or mutagenic potential of [(5-Nitro-2-furoyl)amino]acetic acid through assays such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays have been found in the public domain. The genotoxicity of many nitrofuran compounds is linked to the enzymatic reduction of the nitro group, a process that has not been specifically investigated for this compound.

Carcinogenic Potential of Nitrofuran Class Compounds

There are no available long-term animal bioassays or other carcinogenicity studies that have evaluated the carcinogenic potential of this compound. While some compounds within the nitrofuran class have been identified as carcinogenic, this is not a universal property of all derivatives, and the risk for this specific compound remains undetermined.

Future Perspectives and Therapeutic Development

Design and Synthesis of Next-Generation [(5-Nitro-2-furoyl)amino]acetic Acid Analogues

The revival of interest in nitrofurans has spurred significant medicinal chemistry efforts to design and synthesize novel analogues with improved potency, a broadened spectrum of activity, and a better therapeutic profile. nih.govplos.org The core strategy often involves modifying the structure of existing nitrofuran scaffolds, such as that of this compound, to enhance their interaction with bacterial targets or to introduce novel mechanisms of action.

One prominent approach is the creation of hybrid molecules. For instance, novel 5-nitrofuran-isatin hybrids have been synthesized and have demonstrated significant potency, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). doaj.orgresearchgate.net These hybrids combine the recognized antimicrobial properties of the 5-nitrofuran ring with the diverse biological activities of the isatin (B1672199) scaffold. bohrium.com Another synthetic strategy involves the creation of N-acylhydrazone analogues, which have shown efficacy against E. coli and moderate activity against K. pneumoniae. nih.gov Furthermore, late-stage functionalization (LSF) has emerged as a powerful tool for rapidly generating derivatives of existing nitrofuran drugs by introducing various functional groups like hydroxyl, methyl, and cyano groups to the core structure. nih.gov

Extensive research has also focused on developing nitrofuran derivatives as potent agents against Mycobacterium tuberculosis, leading to candidates with submicromolar to nanomolar minimum inhibitory concentrations (MICs) in vitro. nih.govplos.org The development of a novel nitroaromatic pharmacophore, 2-nitrothiophene-3-sulfonyl fluoride, which shares a similar activation mechanism with nitrofurans, offers a promising starting point for creating drugs effective against challenging Gram-negative pathogens like Acinetobacter baumannii and P. aeruginosa. nih.govnih.gov

Analogue/Derivative ClassTarget Pathogen(s)Reported In Vitro Activity (MIC)Reference
5-nitrofuran-isatin hybrid (Compound 6)Methicillin-resistant Staphylococcus aureus (MRSA)1 µg/mL doaj.orgresearchgate.net
IITR06144Multi-drug resistant (MDR) bacteria, including carbapenem-resistant Acinetobacter baumannii0.5 mg/L nih.gov
Sulfonamide derivative (Compound 21f)Broad-spectrum including Aspergillus fumigatus, S. aureus, M. tuberculosis0.06-0.98 µg/mL (antimicrobial), 3.9 µg/mL (antimycobacterial) plos.org
N-acylhydrazone analogs (Compounds 16, 17)Escherichia coli<1 µM nih.gov

Exploration of New Therapeutic Indications Beyond Antimicrobial Applications

The biological activity of the 5-nitrofuran scaffold is not limited to bacteria. Emerging research is actively exploring the potential of these compounds for a range of other therapeutic applications, driven by their multi-targeting mechanism of action. nih.gov

Anticancer Activity: Encouraged by the known anticancer properties of scaffolds like isatin, researchers have tested 5-nitrofuran-isatin hybrids for their antitumor potential. doaj.orgresearchgate.net These hybrid molecules have demonstrated potent inhibitory activity against human colon cancer cell lines (HCT 116), with some compounds showing IC50 values in the low micromolar range. doaj.orgresearchgate.net This suggests that structural modifications of the basic nitrofuran framework could lead to the development of novel oncological therapeutics. bohrium.com

Antifungal Activity: Fungal infections represent a significant global health burden, and the need for new antifungal agents is acute. nih.gov A series of synthesized nitrofuran derivatives, including esters, amides, and chalcones, have been tested against a wide array of fungal species. nih.gov Potent activity has been observed against pathogens such as Histoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton rubrum, and Candida species, with MIC90 values as low as 0.48 µg/mL. nih.gov Importantly, these compounds showed low toxicity in in vitro tests on human lung cell lines. nih.gov

Antiparasitic Activity: Nitrofurans have also been investigated for their efficacy against various parasites. Nitrofurylazines and nitrothienylazines have shown strong in vitro trypanocidal activity, with some derivatives exhibiting nanomolar IC50 values against Trypanosoma congolense. nih.gov Similarly, certain azine derivatives of nitrofurans have displayed promising activity against different species of Leishmania and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These findings highlight the potential for repurposing and developing nitrofuran analogues as treatments for neglected tropical diseases. nih.gov

Addressing Drug Resistance and Improving Efficacy in Challenging Pathogens

While resistance to nitrofurans remains relatively low compared to other antibiotic classes, it is an ever-present threat that must be proactively addressed. appliedclinicaltrialsonline.comfrontiersin.org The primary mechanism of resistance in bacteria like E. coli involves loss-of-function mutations in the genes nfsA and nfsB, which encode the nitroreductase enzymes required to activate the nitrofuran prodrug. nih.gov

Strategies to combat this resistance and enhance efficacy include:

Development of Novel Analogues: A key strategy is the design of new nitrofuran derivatives that can circumvent existing resistance mechanisms. For example, the novel nitrofuran IITR06144 has been shown to retain its potency against nitrofurantoin-resistant clinical isolates. nih.gov This suggests that modifications to the core structure can lead to compounds that are either less dependent on the specific activating enzymes that are prone to mutation or are activated by a broader range of reductases. nih.gov

Combination Therapy: Combining nitrofurans with other antimicrobial agents can create synergistic effects, where the combined potency is greater than the sum of the individual drugs. nih.govplos.org Such an effect has been reported in combinations of nitrofurans with agents like the bile salt deoxycholate and the antibiotic vancomycin (B549263). nih.gov This approach can broaden the spectrum of activity and reduce the likelihood of resistance emerging.

Targeting Different Pathways: The antibacterial action of activated nitrofurans is multifaceted, involving damage to DNA and inhibition of RNA and protein synthesis. nih.gov Research into analogues that may inhibit other essential bacterial processes, such as the chaperone protein GroEL/ES, could provide new avenues for creating resistance-resistant drugs. nih.gov

Furthermore, some novel nitrofuran analogues have demonstrated improved activity against notoriously difficult-to-treat Gram-negative pathogens, which often have high intrinsic resistance to older nitrofurans. nih.gov

Clinical Translation Potential and Pre-Clinical Development Strategies

The path from a promising laboratory compound to a clinically approved therapeutic is long and fraught with challenges, including issues of manufacturability, biocompatibility, and cost-effectiveness. mdpi.comnih.gov For novel nitrofuran analogues, a robust pre-clinical development strategy is essential to justify advancement into human trials.

Pre-clinical Efficacy and Toxicology: A critical step is the evaluation of in vivo efficacy and toxicity. For example, the novel nitrofuran IITR06144 not only showed excellent in vitro activity but also demonstrated considerable efficacy in a mouse infection model with no associated in vivo toxicity. nih.gov Similarly, studies on 5-nitrofuran-isatin hybrids and other derivatives have included initial toxicological assessments on human cell lines, such as HEK-293 (human embryonic kidney cells) and A549 (human lung carcinoma cells), as well as on human red blood cells, with many new compounds showing low cytotoxicity. doaj.orgresearchgate.netnih.gov The use of model organisms like Caenorhabditis elegans larvae also provides an early indication of a compound's toxicity profile in vivo. nih.gov Physiologically based pharmacokinetic (PBPK) modeling is another crucial tool, used to predict a compound's distribution and concentration in different organs, which can help anticipate potential organ-specific toxicity and optimize dosing strategies for clinical trials. youtube.com

Strategies for Clinical Trials: The development of new antibiotics faces significant hurdles, including the difficulty and cost of conducting large clinical trials. oup.com To address this, innovative trial designs are being considered. Bayesian adaptive designs could allow for earlier initiation of Phase III trials and more efficient dose-finding. oup.com Platform trials, which evaluate multiple interventions simultaneously, could be planned to address several priority pathogens at once, reflecting real-time clinical needs. For antibiotics targeting resistant pathogens, trial inclusion criteria may need to be simplified, and endpoints other than simple non-inferiority, such as superiority, could be employed to better demonstrate a new drug's value. oup.com A focus on pathogen-specific trials, rather than syndrome-based trials, is also considered more relevant for assessing efficacy against antimicrobial-resistant bacteria. The successful clinical translation of a next-generation nitrofuran will likely depend on leveraging these modern, efficient trial designs.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Nitrofuran Compounds

The traditional process of drug discovery is notoriously slow and expensive, but the integration of artificial intelligence (AI) and machine learning (ML) offers the potential to revolutionize this field. These computational approaches can accelerate the discovery and optimization of new nitrofuran compounds in several ways.

De Novo Design and Lead Optimization: AI, particularly generative AI models, can design entirely new molecules that have never been seen before. These models can be trained on vast libraries of chemical structures and their known activities to generate novel nitrofuran analogues with a high probability of being effective. frontiersin.org ML algorithms can then predict the physicochemical properties, bioactivity, and potential toxicity of these newly designed compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing. frontiersin.org This in silico screening significantly reduces the time and resources required compared to traditional high-throughput screening of physical compound libraries. frontiersin.org

Predicting Drug-Target Interactions and Resistance: Computational tools like molecular docking and molecular dynamics simulations are used to model the interaction between a drug candidate and its biological target at the atomic level. For nitrofurans, AI can help predict how different analogues will bind to bacterial nitroreductases or other potential targets like the GroEL/ES chaperone system. doaj.orgnih.gov These models can also be used to understand resistance mechanisms by simulating how mutations in the target protein might affect drug binding, thereby guiding the design of compounds that are less susceptible to resistance.

Accelerating Development: AI platforms can streamline the entire discovery pipeline, from identifying and validating new drug targets to planning efficient synthetic routes for the most promising compounds. By integrating diverse datasets—including genomic, proteomic, and chemical data—AI can identify patterns and relationships that are not apparent to human researchers, leading to new hypotheses and research directions for developing the next generation of nitrofuran-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(5-Nitro-2-furoyl)amino]acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step protocol involving nucleophilic substitution and acylation. For example, coupling 5-nitro-2-furoyl chloride with glycine derivatives under anhydrous conditions (e.g., in toluene at 120°C) in the presence of triethylamine as a base. Purification via recrystallization (e.g., using Et₂O-hexane mixtures) ensures high purity . Yield optimization requires precise control of stoichiometry (1.2–1.5 equiv. of reactants) and reaction time (3–24 hours) to minimize side reactions like decarboxylation .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the nitro-furoyl group (δ ~7.5–8.5 ppm for aromatic protons) and acetic acid backbone (δ ~3.8–4.5 ppm for CH₂) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with theoretical masses (e.g., C₈H₇N₂O₆: 227.03 g/mol) .
  • IR : Confirm carbonyl stretches (C=O at ~1670–1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. How should researchers handle discrepancies in reported solubility or stability data for this compound?

  • Methodology : Conduct comparative studies under standardized conditions (e.g., DMSO vs. aqueous buffers). For stability, monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C). Cross-validate findings using kinetic modeling to identify degradation pathways (e.g., hydrolysis of the nitro group) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Use DFT calculations to map the electron density of the nitro-furoyl group, which activates the carbonyl carbon for nucleophilic attack. Steric effects from the nitro group can slow reactivity, requiring bulky bases (e.g., triethylamine) to stabilize transition states. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. How can computational tools predict the biological activity of derivatives of this compound?

  • Methodology : Perform molecular docking studies with target enzymes (e.g., histone deacetylases) using software like AutoDock Vina. Validate predictions with in vitro assays measuring IC₅₀ values. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding affinity due to increased electrophilicity .

Q. What strategies mitigate hydrolysis during the synthesis of this compound derivatives?

  • Methodology :

  • Protection-Deprotection : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) to prevent unwanted hydrolysis .
  • Solvent Optimization : Use aprotic solvents (e.g., THF or DMF) with molecular sieves to absorb water .
  • Low-Temperature Reactions : Conduct acylation at 0–5°C to slow hydrolysis kinetics .

Q. How do steric and electronic effects influence the regioselectivity of this compound in multi-component reactions?

  • Methodology : Combine experimental data (e.g., NMR reaction monitoring) with computational models (DFT) to analyze transition states. For instance, the nitro group directs electrophilic substitution to the 3-position of the furan ring, while bulky substituents on the acetic acid moiety favor α-carbon reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.